2-(1-ethyl-1H-imidazol-5-yl)piperidine

Übersicht

Beschreibung

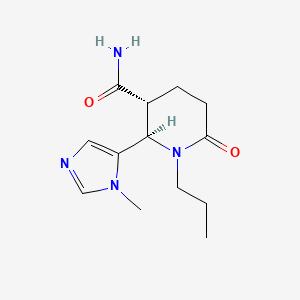

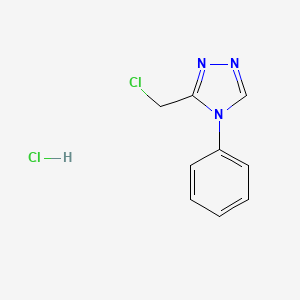

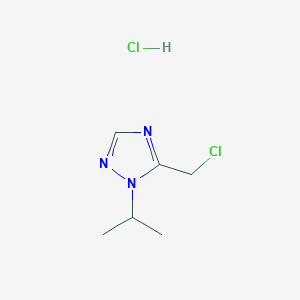

“2-(1-ethyl-1H-imidazol-5-yl)piperidine” is a chemical compound with the molecular formula C10H17N3 . It is a derivative of piperidine and imidazole, two important classes of organic compounds .

Molecular Structure Analysis

The molecular structure of “2-(1-ethyl-1H-imidazol-5-yl)piperidine” consists of a piperidine ring attached to an imidazole ring via an ethyl chain . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Imidazole is a five-membered ring that contains three carbon atoms, two nitrogen atoms, and two double bonds .Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibitors

2-(1-ethyl-1H-imidazol-5-yl)piperidine derivatives have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV plays a significant role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion. Therefore, inhibitors targeting DPP IV are valuable in managing type 2 diabetes mellitus. Research indicates that modifying the chemical structure of piperidine derivatives can lead to compounds with potent DPP IV inhibitory activity, offering a promising approach for diabetes treatment (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Isoforms Inhibition

Compounds based on the 2-(1-ethyl-1H-imidazol-5-yl)piperidine scaffold have been evaluated for their ability to inhibit Cytochrome P450 (CYP) isoforms. CYP enzymes are crucial for drug metabolism, and their inhibition can prevent potential drug-drug interactions. Selective inhibitors are essential tools for understanding the role of various CYP isoforms in drug metabolism and for developing safer pharmaceutical agents by minimizing adverse interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Histamine H1 Receptor Antagonism

Bilastine, a derivative closely related to the 2-(1-ethyl-1H-imidazol-5-yl)piperidine structure, has been studied extensively for its antihistamine properties. It demonstrates a high affinity for the histamine H1 receptor, making it effective in treating allergic rhinitis and chronic urticaria. Its chemical structure and pharmacokinetics suggest a longer duration of action, which is beneficial for managing allergic conditions (Sharma, Hatware, Bhadane, & Patil, 2021).

DNA Minor Groove Binding

Certain analogues of 2-(1-ethyl-1H-imidazol-5-yl)piperidine have been explored for their ability to bind to the minor groove of DNA. These interactions are significant for designing drugs that can regulate gene expression or act as anticancer agents by targeting specific DNA sequences. The understanding of these binding mechanisms is crucial for developing novel therapeutic strategies (Issar & Kakkar, 2013).

Eigenschaften

IUPAC Name |

2-(3-ethylimidazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-8-11-7-10(13)9-5-3-4-6-12-9/h7-9,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBHUFVRSMEBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethyl-1H-imidazol-5-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine](/img/structure/B1433603.png)

![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)

![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)

![2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride](/img/structure/B1433610.png)